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molecular formula C13H26OSi B8552732 1-(Trimethylsilyloxy)-4-tert-butylcyclohexene

1-(Trimethylsilyloxy)-4-tert-butylcyclohexene

Cat. No. B8552732
M. Wt: 226.43 g/mol
InChI Key: BCKVEAXTYNUKAD-UHFFFAOYSA-N
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Patent
US08809567B2

Procedure details

A solution (2.0 ml) of the mixture of 4-tert-butylcyclohexanone (1b) (77.1 mg, 0.500 mmol, 0.250 M) and trimethyl(2-phenylallyl)silane (2d) (85.2 mg, 0.500 mmol, 0.250 M) in toluene/dichloromethane (1:1, volume ratio), solution (2.0 ml) of Tf2NH (1.41 mg, 5.00 μmol, 2.50 mM) in toluene/dichloromethane (1:1, volume ratio), and a solution (5.0 ml) of NEt3 (2.53 mg, 25.0 μmol, 5.00 mM) in toluene/dichloromethane (1:1, volume ratio) were used as solution A, solution B and solution C, respectively. The three kinds of solutions were each loaded in a gas tight syringe, and set on a syringe pump as shown in the above-mentioned schematic diagram. Using a microreactor (manufactured by Techno Applications Co., Ltd., COMET-X01) at room temperature, solution A and solution B were continuously supplied at a flow rate of 150 μl/min, and solution C was supplied at a flow rate of 300 μl/min. A micromixer was set at a place where solution A and solution B were mixed, and a micromixer was also set at a place where mixture A-B and solution C were mixed. A flask containing ice-cooled aqueous sodium hydrogen carbonate solution was set at the outlet of the reaction mixture, and the mixture of A, B and C was collected there. After completion of the reaction, the recovered product was extracted with hexane and the organic layer was dried over sodium sulfate. After filtration, the solvent was evaporated under reduced pressure to give the object product, 4-tert-butyl-1-trimethylsilyloxy-1-cyclohexene (3b) (yield 90%). The time necessary for mixing solution A and solution B (calculated from distance between the two micromixers and flow rate) was 145 sec, and the time necessary for mixing mixture A-B and solution C (calculated from distance from the second micromixer to reaction mixture outlet and flow rate) was 40 sec.
[Compound]
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
toluene dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Seven
Quantity
77.1 mg
Type
reactant
Reaction Step Seven
Quantity
85.2 mg
Type
reactant
Reaction Step Seven
Name
Quantity
2 mL
Type
reactant
Reaction Step Seven
Name
toluene dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
toluene dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
5 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[CH3:12][Si:13](C)([CH3:23])[CH2:14]C(C1C=CC=CC=1)=C.N(S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.CCN(CC)CC.C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1.ClCCl>[C:1]([CH:5]1[CH2:6][CH2:7][C:8]([O:11][Si:13]([CH3:23])([CH3:14])[CH3:12])=[CH:9][CH2:10]1)([CH3:4])([CH3:2])[CH3:3] |f:4.5,6.7|

Inputs

Step One
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Six
Name
toluene dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.ClCCl
Step Seven
Name
solution
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
77.1 mg
Type
reactant
Smiles
C(C)(C)(C)C1CCC(CC1)=O
Name
Quantity
85.2 mg
Type
reactant
Smiles
C[Si](CC(=C)C1=CC=CC=C1)(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Name
toluene dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.ClCCl
Name
toluene dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.ClCCl
Step Eight
Name
Quantity
5 mL
Type
reactant
Smiles
CCN(CC)CC
Step Nine
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
each loaded in a gas tight syringe
CUSTOM
Type
CUSTOM
Details
set on a syringe
CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
were mixed
ADDITION
Type
ADDITION
Details
were mixed
ADDITION
Type
ADDITION
Details
A flask containing ice-
ADDITION
Type
ADDITION
Details
the mixture of A, B and C
CUSTOM
Type
CUSTOM
Details
was collected there
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the recovered product was extracted with hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1CC=C(CC1)O[Si](C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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